2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound is a purine derivative characterized by a substituted bicyclic core. At position 2, it features a 4-chlorophenyl group, while position 9 is substituted with a 4-fluorophenyl moiety. The purine scaffold is further modified by an 8-oxo group and a 6-carboxamide functional group.
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOGWOHGZBNMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.
Oxidation and Carboxylation: The final steps involve the oxidation of the purine core to introduce the oxo group and the carboxylation to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace the chlorophenyl or fluorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with six analogs, highlighting substituent variations and physicochemical properties:
Key Observations :
Halogenation Effects: The target compound’s 4-chlorophenyl and 4-fluorophenyl groups balance electron-withdrawing effects and moderate lipophilicity. Analog 2’s 2,4-dichlorophenyl group introduces steric hindrance, which may impede binding to flat enzymatic active sites compared to the target’s single para-chloro substituent .
Functional Group Diversity: Analog 3’s hydroxyl and methoxy groups improve solubility but may increase metabolic oxidation risks. The target compound lacks these polar groups, favoring stability in hydrophobic environments .
Steric and Electronic Profiles :
- Analog 5 ’s methyl groups reduce steric bulk, enabling tighter packing in crystal lattices (as seen in isostructural analogs from ) but may compromise target selectivity .
Biological Activity
2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as C926-0260, is a synthetic compound belonging to the purine derivative class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of halogenated phenyl groups and an oxo group on the purine structure suggests that it may interact with various biological targets.
Chemical Structure
The molecular formula of C926-0260 is . Its structural features include:
- Chlorine and fluorine substituents on the phenyl rings, which can enhance biological activity through electronic effects.
- An oxo group at the 8-position of the purine ring, which is often associated with increased reactivity and potential interactions with biological macromolecules.
The biological activity of C926-0260 is hypothesized to involve interactions with specific enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine may facilitate binding to active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
Anticancer Activity
Recent studies have indicated that C926-0260 exhibits anticancer properties , particularly against various cancer cell lines. In vitro assays have demonstrated that this compound can inhibit cell proliferation in breast cancer (MCF-7) and other cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| Hek293 | 18.3 | Cell cycle arrest |
Antimicrobial Activity
C926-0260 has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Bacillus subtilis | 10.0 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential . Inhibition assays against cyclooxygenase (COX) enzymes revealed that C926-0260 can reduce inflammatory mediators, suggesting its utility in treating inflammatory diseases.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of C926-0260 on MCF-7 cells, reporting a significant decrease in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy.
- Antimicrobial Evaluation : Another research article assessed the antimicrobial efficacy of C926-0260 against a panel of bacteria, noting that it exhibited a bactericidal effect at MIC values lower than traditional antibiotics, suggesting potential for development into a new antimicrobial agent.
- Inflammation Model : In vivo studies using an animal model for inflammation demonstrated that administration of C926-0260 significantly reduced edema and inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
